molecular formula C11H13BrClNO B13865868 4-(3-Bromo-2-chloro-5-methylphenyl)morpholine

4-(3-Bromo-2-chloro-5-methylphenyl)morpholine

Cat. No.: B13865868
M. Wt: 290.58 g/mol
InChI Key: AXQPVQUUKSCPFT-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-chloro-5-methylphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 3-bromo-2-chloro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-chloro-5-methylphenyl)morpholine typically involves the reaction of 3-bromo-2-chloro-5-methylphenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-chloro-5-methylphenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding phenols or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromo-2-chloro-5-methylphenyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-chloro-5-methylphenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-methylphenyl)morpholine
  • 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine
  • ((4-Bromo-3-methylphenyl)carbonyl)morpholine

Uniqueness

4-(3-Bromo-2-chloro-5-methylphenyl)morpholine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

4-(3-bromo-2-chloro-5-methylphenyl)morpholine

InChI

InChI=1S/C11H13BrClNO/c1-8-6-9(12)11(13)10(7-8)14-2-4-15-5-3-14/h6-7H,2-5H2,1H3

InChI Key

AXQPVQUUKSCPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)N2CCOCC2

Origin of Product

United States

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